2-Cyclohexyl-6-methylpiperidine;hydrochloride

Description

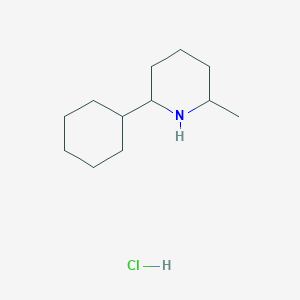

2-Cyclohexyl-6-methylpiperidine hydrochloride is a piperidine derivative characterized by a cyclohexyl group at the 2-position and a methyl group at the 6-position of the piperidine ring, with a hydrochloride counterion enhancing its aqueous solubility. The hydrochloride salt form improves pharmacokinetic properties, such as bioavailability and stability, making it suitable for pharmaceutical formulations .

Properties

IUPAC Name |

2-cyclohexyl-6-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.ClH/c1-10-6-5-9-12(13-10)11-7-3-2-4-8-11;/h10-13H,2-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXIWYRUWCQVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C2CCCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclohexyl-6-methylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the hydrogenation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexyl-6-methylpiperidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives with varying degrees of saturation.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like halides, amines, and alcohols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and alcohols, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Cyclohexyl-6-methylpiperidine;hydrochloride is widely used in scientific research due to its potential biological activities and diverse applications. Some of its key applications include:

Chemistry: The compound serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-6-methylpiperidine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The table below compares key structural and physicochemical properties of 2-cyclohexyl-6-methylpiperidine hydrochloride with structurally related compounds:

Key Observations :

- However, this may reduce water solubility relative to polar analogs like 3-hydroxy-6-methylpyridine-2-carboxylic acid hydrochloride .

- Functional Group Diversity : MPEP hydrochloride’s phenylethynyl group enables π-π stacking interactions with receptors, while the target compound’s cyclohexyl group may favor hydrophobic binding pockets . Carboxylic acid or carbonyl chloride groups in other analogs enable reactivity for further derivatization .

Analytical and Pharmacokinetic Data

Analytical methods validated for similar hydrochlorides (e.g., HPLC for metformin hydrochloride recovery , spectrophotometry for lomefloxacin hydrochloride ) suggest that 2-cyclohexyl-6-methylpiperidine hydrochloride can be characterized using:

- Dissolution Kinetics : As seen in famotidine hydrochloride studies, the target compound’s release profile in gastrointestinal conditions can be modeled using zero-order or Higuchi kinetics .

- Spectrophotometric Assays : Dual-wavelength methods (e.g., used for hydroxyzine hydrochloride ) may resolve overlapping peaks caused by its aromatic substituents.

Biological Activity

Overview

2-Cyclohexyl-6-methylpiperidine;hydrochloride is a synthetic compound belonging to the piperidine class, recognized for its diverse biological activities and applications in scientific research. It has a molecular formula of C12H24ClN and a molecular weight of 217.78 g/mol. This compound's unique structure, characterized by the presence of both cyclohexyl and methyl groups, imparts distinct chemical properties that are valuable in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. This compound may modulate the activity of ion channels and influence various signaling pathways, leading to significant biological effects. The precise mechanisms can vary based on the physiological context and the specific application of the compound.

1. Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit potential anticancer activities. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.

| Study | Findings |

|---|---|

| Granchi et al. (2023) | Developed piperidine derivatives with significant anti-proliferative effects against breast cancer cells. |

| Liu et al. (2023) | Explored dual inhibitors targeting cholinesterase enzymes, enhancing brain exposure in Alzheimer's models. |

2. Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in relation to cognitive disorders such as Alzheimer's disease. Piperidine derivatives have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation.

| Activity | Description |

|---|---|

| AChE Inhibition | Enhances acetylcholine levels, potentially improving cognitive function. |

| BuChE Inhibition | May contribute to neuroprotective effects by preventing neurodegeneration. |

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized novel piperidine derivatives that exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structural modifications included the incorporation of spirocyclic structures, which were hypothesized to improve binding affinity to target proteins.

Case Study 2: Neuroprotective Effects

Another investigation focused on the dual inhibition of AChE and BuChE by piperidine-based compounds, revealing their potential as therapeutic agents in treating Alzheimer's disease. These compounds demonstrated antioxidant properties and improved cognitive outcomes in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.